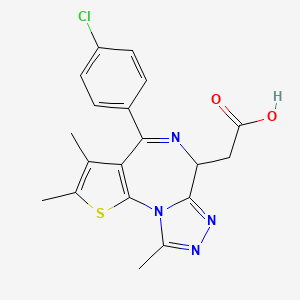

(R)-JQ-1 (carboxylic acid)

Description

Functional Roles of BET Bromodomain Family Proteins (BRD2, BRD3, BRD4, BRDT)

The BET family consists of four proteins in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgnih.gov These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgmdpi.com The bromodomains function as the "reader" modules, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins, including transcription factors. nih.govfrontiersin.orgashpublications.org This interaction tethers BET proteins to specific chromatin regions, where they act as scaffolds to recruit transcriptional machinery and regulate gene expression. nih.govfrontiersin.org

While all BET proteins share the ability to read acetyl-lysine marks, they have both overlapping and distinct functions:

BRD2 : Is involved in controlling cell cycle progression and has been linked to inflammation. frontiersin.orgaai.org Both BRD2 and BRD4 are considered essential for normal development. ashpublications.org

BRD3 : Plays a role in erythroid maturation and is recruited to nearly all sites occupied by the key hematopoietic transcription factor GATA1. ashpublications.org BRD2 and BRD3 can partially substitute for each other's functions. ashpublications.org

BRD4 : Is the most extensively studied BET protein. researchgate.net It exists in different isoforms and plays a critical role in recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. frontiersin.orgfrontiersin.org BRD4 is frequently implicated in cancer due to its role in regulating the expression of oncogenes like MYC. spandidos-publications.com

BRDT : Its expression is restricted to the testes and ovaries, where it is essential for spermatogenesis. frontiersin.orgmdpi.comashpublications.org

The diverse roles of BET proteins in fundamental cellular processes like transcription, cell cycle control, and differentiation have made them attractive targets for pharmacological intervention. frontiersin.orgnih.gov

Historical Context of Small Molecule BET Inhibitors in Academic Research

The recognition of BET proteins as druggable targets spurred significant research efforts to develop small molecule inhibitors. benthamscience.comresearchgate.net The breakthrough in this area came in 2010 with the independent discovery and publication of two potent and selective BET inhibitors: I-BET (GSK525762A) and (+)-JQ1. mdpi.comresearchgate.net

Thienodiazepine derivatives , the class to which JQ1 belongs, were first discovered in the early 1990s by researchers at Yoshitomi Pharmaceuticals, who noted their potential as anti-inflammatory and anti-cancer agents. wikipedia.org

(+)-JQ1 was developed through a chemical biology campaign and was shown to have potent activity in NUT midline carcinoma, a rare and aggressive cancer driven by a fusion of BRD4 or BRD3 to the NUT gene. researchgate.netwikipedia.org JQ1 acts as a competitive inhibitor, binding to the hydrophobic acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and downregulating the expression of target genes like MYC. researchgate.netinvivochem.com

The publication of JQ1 and I-BET catalyzed the field, leading to the development of numerous other BET inhibitors and accelerating the biological understanding of BET protein function. mdpi.comnih.gov Over 30 different BET inhibitors have since entered clinical trials for various diseases, primarily cancer and inflammatory conditions. mdpi.comtandfonline.com

(+)-JQ1, in particular, became a widely used chemical probe in academic research due to its high potency and specificity for the BET family. invivochem.comnih.gov It has an inactive enantiomer, (-)-JQ1, which does not bind effectively to BET bromodomains and serves as an excellent negative control for experiments, helping to ensure that observed biological effects are due to BET inhibition. aai.orgmedchemexpress.com

Origin and Evolution of (R)-JQ-1 (Carboxylic Acid) as a Research Tool

The initial JQ1 compound, (+)-JQ1, is a tert-butyl ester. invivochem.com While highly effective as a research tool, the development of new therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), required a version of the JQ1 molecule that could be chemically linked to other moieties. PROTACs are bifunctional molecules that recruit a target protein (like a BET protein) to an E3 ubiquitin ligase, leading to the target's degradation.

This need led to the synthesis of (+)-JQ-1 (carboxylic acid) , also known as (S)-JQ-1 (carboxylic acid). sigmaaldrich.com In this derivative, the tert-butyl ester group of the active (+)-JQ1 enantiomer is replaced with a carboxylic acid. This carboxylic acid provides a chemical handle for conjugation to a linker and an E3 ligase ligand, forming a PROTAC. sigmaaldrich.commedchemexpress.comambeed.comrndsystems.com This has been a successful strategy for targeting BRD4 for degradation. medchemexpress.comrndsystems.com

The subject of this article, (R)-JQ-1 (carboxylic acid) , is the corresponding derivative of the inactive (R)- or (-)-enantiomer of JQ1. medchemexpress.combiochempartner.comsigmaaldrich.com The (R)-enantiomer of JQ1 shows no significant interaction with any bromodomain and is inactive in cellular assays where the (+)-enantiomer is potent. medchemexpress.com Therefore, (R)-JQ-1 (carboxylic acid) serves as a crucial negative control in the synthesis and evaluation of JQ1-based PROTACs and other conjugates. Its use allows researchers to verify that the effects of a BRD4-targeting PROTAC are due to the specific engagement and degradation of the target protein by the active (S)-enantiomer portion of the molecule, rather than off-target effects of the chemical scaffold itself.

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H17ClN4O2S |

|---|---|

Poids moléculaire |

400.9 g/mol |

Nom IUPAC |

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid |

InChI |

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26) |

Clé InChI |

LJOSBOOJFIRCSO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C |

Origine du produit |

United States |

Molecular Mechanism of Action of R Jq 1 Carboxylic Acid

Mechanism of Inhibition of BET Bromodomains

The primary molecular function of (+)-JQ-1 (carboxylic acid) is the potent and specific inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins. invivochem.commedchemexpress.com BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. tandfonline.com

(+)-JQ-1 (carboxylic acid) functions as a competitive inhibitor by mimicking the structure of acetylated lysine (Kac). acs.org It directly binds to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins. researchgate.net This binding is characterized by high affinity and excellent shape complementarity. researchgate.net

Co-crystal structures have revealed the precise interactions: the thienotriazolodiazepine core of (+)-JQ-1 fits snugly into the binding cavity. A key interaction involves the triazole ring of the molecule, which forms a critical hydrogen bond with a highly conserved asparagine residue (e.g., Asn140 in BRD4(1)) within the binding pocket, an interaction that is also crucial for the recognition of the natural acetyl-lysine substrate. By occupying this site, (+)-JQ-1 physically obstructs the binding of BET proteins to acetylated histones on chromatin, effectively displacing them and disrupting their function as transcriptional co-activators. frontiersin.org This competitive displacement has been demonstrated in biochemical assays showing that (+)-JQ-1 potently inhibits the interaction between BET bromodomains and acetylated histone peptides. nih.gov

(+)-JQ-1 is a pan-BET inhibitor, meaning it is highly specific for the BET family but shows activity against all its members: BRD2, BRD3, BRD4, and the testis-specific BRDT. invivochem.coma2bchem.com It binds with high potency to the two tandem bromodomains (BD1 and BD2) present in each BET protein. tandfonline.coma2bchem.com While it inhibits all BET family members, the binding affinities and inhibitory concentrations can vary slightly between the different proteins and their individual bromodomains. invivochem.coma2bchem.com For instance, (+)-JQ-1 inhibits the first and second bromodomains of BRD4 with IC50 values of 77 nM and 33 nM, respectively, in enzymatic assays. invivochem.com The compound's high selectivity for the BET family over other non-BET bromodomains has been confirmed through broad screening panels.

Table 1: Inhibitory Activity of (+)-JQ-1 Against BET Bromodomains This table summarizes the dissociation constants (Kd) and IC50 values for (+)-JQ-1 against various BET family bromodomains, demonstrating its potent, high-affinity binding.

| BET Protein | Bromodomain | Assay Type | Measured Value (nM) | Reference |

| BRD4 | BD1 | IC50 (ALPHA-screen) | 77 | invivochem.com |

| BRD4 | BD2 | IC50 (ALPHA-screen) | 33 | invivochem.com |

| BRD4 | BD1 | Kd (ITC) | ~50 | a2bchem.com |

| BRD4 | BD2 | Kd (ITC) | ~90 | a2bchem.com |

| BRD2 | BD1+BD2 | Kd (ITC) | 128 | a2bchem.com |

| BRD3 | BD1+BD2 | Kd (ITC) | 59.5 | a2bchem.com |

| BRDT | BD1+BD2 | Kd (ITC) | 190 | a2bchem.com |

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Competitive Binding to Acetylated Lysine Recognition Sites

Impact on Transcriptional Regulation

By displacing BET proteins from chromatin, (+)-JQ-1 (carboxylic acid) triggers significant changes in gene expression. This effect is particularly pronounced for genes whose transcription is highly dependent on BET protein function, such as those regulated by large enhancer elements known as super-enhancers. frontiersin.orgnih.gov

A primary and well-documented consequence of BET inhibition by (+)-JQ-1 is the profound suppression of key oncogenes. frontiersin.orgresearchgate.net The most notable target is the c-MYC oncogene, which is deregulated in a vast number of human cancers. frontiersin.orgfrontiersin.org BRD4 is known to bind extensively to the promoter and enhancer regions of c-MYC. frontiersin.orgebi.ac.uk Treatment with (+)-JQ-1 displaces BRD4 from these regulatory elements, leading to a rapid and robust downregulation of c-MYC transcription. frontiersin.orgebi.ac.uk

This inhibition of c-MYC has further downstream consequences. For example, c-MYC is a direct transcriptional activator of the transcription factor AP4 (also known as TFAP4). nih.govresearchgate.net AP4 itself acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21. nih.gov Therefore, by downregulating c-MYC, (+)-JQ-1 can also lead to a decrease in AP4 levels, contributing indirectly to the modulation of p21 expression. nih.govnih.gov

Concurrent with the downregulation of oncogenes, (+)-JQ-1 treatment leads to the upregulation of certain tumor suppressor genes. A key example is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). invivochem.comacs.orgebi.ac.uk The upregulation of p21 is a critical mechanism behind the anti-proliferative effects of BET inhibitors, often leading to cell cycle arrest, typically in the G0/G1 phase. ebi.ac.ukresearchgate.net

The induction of p21 is largely understood as an indirect effect of c-MYC suppression. acs.org The c-MYC protein is known to repress the p21 promoter; thus, when (+)-JQ-1 reduces c-MYC levels, this repression is lifted, allowing for increased p21 transcription. frontiersin.orgresearchgate.net This derepression of p21 promotes cell cycle arrest and can induce cellular senescence, a state of permanent growth arrest. acs.orgresearchgate.net

Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, for maintaining a malignant state. nih.gov These regions are densely occupied by transcription factors and co-activators, including BRD4. nih.govgoogle.com (+)-JQ-1 has a profound impact on the activity of these super-enhancers. nih.govnih.gov

By displacing BRD4, (+)-JQ-1 preferentially disrupts transcription at genes regulated by SEs, such as MYC and other critical oncogenes in various cancers. frontiersin.orgnih.gov For example, in diffuse large B-cell lymphoma, (+)-JQ-1 treatment leads to the depletion of BRD4 from the super-enhancers of key B-cell transcription factors like PAX5 and BCL6, resulting in their transcriptional downregulation. nih.gov This selective targeting of super-enhancer-driven transcription explains the potent and specific anti-tumor effects of BET inhibitors in cancers that are highly dependent on these regulatory elements for their survival and proliferation. nih.govnih.gov

Table 2: Key Genes Regulated by (+)-JQ-1 (Carboxylic Acid) This table outlines the primary gene targets of (+)-JQ-1, their function, and the observed effect of the compound on their expression.

| Gene Target | Gene Function | Effect of (+)-JQ-1 | Reference |

| c-MYC | Oncogenic Transcription Factor (Proliferation, Growth) | Downregulation | invivochem.comfrontiersin.org |

| AP4 | Transcription Factor (Represses p21) | Downregulation (Indirect) | nih.govresearchgate.net |

| p21 (CDKN1A) | Tumor Suppressor (Cell Cycle Arrest) | Upregulation | invivochem.comacs.orgebi.ac.uk |

| BCL6 | Oncogenic Transcription Factor (Lymphoma) | Downregulation | nih.gov |

| PAX5 | Transcription Factor (B-cell development) | Downregulation | nih.gov |

Upregulation of Tumor Suppressor Genes (e.g., p21)

Allosteric Modulation and Binding Site Analysis

The mechanism of action for JQ1 is not through allosteric modulation, which typically involves binding to a site topographically distinct from the primary active site to induce a conformational change. biorxiv.org Instead, JQ1 functions as a competitive inhibitor, directly occupying the acetyl-lysine (Kac) binding pocket of the BET bromodomains. nih.govnih.gov This high-affinity interaction physically obstructs the binding of BET proteins to acetylated histones on the chromatin, thereby displacing them and disrupting their function in transcriptional activation. nih.govthesgc.org

Co-crystal structures of the active (+)-JQ1 enantiomer with BET bromodomains, such as BRD4, reveal a remarkable shape complementarity with the hydrophobic Kac binding cavity. nih.govnih.govthesgc.org The binding is characterized by several key interactions:

Hydrogen Bonding: The triazole ring of JQ1 mimics the acetylated lysine by forming a critical hydrogen bond with the side chain of a highly conserved asparagine residue (Asn140 in BRD4's first bromodomain, BD1). nih.govnih.govbiorxiv.org

Hydrophobic Interactions: The thienodiazepine core and its substituents engage in extensive hydrophobic interactions with conserved residues lining the binding pocket, which stabilizes the complex. nih.govresearchgate.net The chlorophenyl ring, for instance, settles into a hydrophobic shelf within the pocket. acs.org

The carboxylic acid moiety in (+)-JQ-1 (carboxylic acid) is a modification of the tert-butyl ester group present in the parent (+)-JQ1 molecule. rndsystems.com This position is solvent-exposed and represents an "exit vector," allowing for the attachment of linkers and other chemical groups without disrupting the crucial interactions required for binding to the BET bromodomain pocket. acs.org

While crystal structures have been resolved for the active (+)-JQ1 bound to bromodomains, similar structural data for the (R)-enantiomer is lacking because it does not bind with any significant affinity. nih.gov Docking studies suggest that the (R)-configuration leads to an energetically unfavorable conformation, causing steric clashes with key residues (e.g., Leu92 and Leu94 in BRD4 BD1) that prevent it from fitting into the constrained acetyl-lysine binding site. acs.org

| JQ1 Moiety | Interacting BRD4(BD1) Residue(s) | Type of Interaction | Significance |

|---|---|---|---|

| Triazole Ring | Asn140, Tyr97 | Hydrogen Bond (direct with Asn140, water-mediated with Tyr97) | Mimics acetyl-lysine binding, anchors the inhibitor in the pocket. nih.govnih.govresearchgate.net |

| Chlorophenyl Group | Pro82, Leu92, Leu94 | Hydrophobic Interaction | Occupies a hydrophobic shelf, contributing to binding affinity. acs.org |

| Thiophene (B33073) Ring | Val87, Cys136 | Hydrophobic Interaction | Fits into the ZA channel, enhancing shape complementarity. acs.org |

| (R)-enantiomer | Leu92, Leu94 | Steric Clash (Predicted) | Prevents stable binding of the inactive enantiomer. acs.org |

Stereochemical Specificity in Biological Activity

The biological activity of JQ1 is exquisitely dependent on its stereochemistry. The two enantiomers, (S)-(+)-JQ1 and (R)-(-)-JQ1, exhibit a stark difference in their ability to inhibit BET bromodomains, making the (R)-enantiomer an ideal negative control for validating on-target effects in research. axonmedchem.comtocris.com This stereoselectivity extends to the carboxylic acid derivatives.

The active (+)-JQ1 enantiomer potently binds to BET bromodomains with dissociation constants (Kd) in the nanomolar range and effectively displaces them from chromatin. nih.govapexbt.com In contrast, the (R)-(-)-JQ1 enantiomer shows no significant interaction with any of the BET family bromodomains. nih.govmedchemexpress.comtocris.com Isothermal titration calorimetry (ITC) experiments show no detectable binding for (R)-(-)-JQ1, and in competitive binding assays, its IC50 value against BRD4(1) was found to be greater than 10,000 nM, thousands of times higher than that of the active (+)-enantiomer. nih.gov

This pronounced difference in binding affinity translates directly to cellular activity. Treatment of cancer cells with (+)-JQ1 leads to potent anti-proliferative effects, cell cycle arrest, and the downregulation of BRD4-dependent genes like MYC. oncotarget.comnih.gov Conversely, the (R)-(-)-JQ1 enantiomer is inactive in these cellular assays and has no effect on the expression of BRD4 target genes, even at high concentrations. nih.govmedchemexpress.com This strict stereochemical requirement underscores that the biological effects of JQ1 are a direct consequence of its specific, high-affinity binding to the acetyl-lysine pocket of BET proteins, a binding that (R)-JQ-1 and its derivatives are structurally incapable of achieving. acs.orgnih.gov

| Compound | Configuration | Target | Activity Metric (IC50/Kd) | Biological Effect |

|---|---|---|---|---|

| (+)-JQ1 | (S) | BRD4 (BD1) | IC50: 77 nM acs.orgnih.gov | Active: Inhibits proliferation, downregulates MYC. nih.gov |

| (+)-JQ1 | (S) | BRD4 (BD2) | IC50: 33 nM acs.orgnih.gov | Active. |

| (-)-JQ1 | (R) | BRD4 (BD1) | IC50: >10,000 nM nih.gov | Inactive: Used as a negative control. nih.govmedchemexpress.com |

| (+)-JQ1 | (S) | BRD4 (BD1) | Kd: ~50 nM nih.govapexbt.com | Binds with high affinity. |

| (-)-JQ1 | (R) | BRD4 (BD1) | No appreciable affinity a2bchem.com | Does not bind. |

Synthetic Methodologies for R Jq 1 Carboxylic Acid and Advanced Derivatives

Chemical Synthesis Pathways for the Core (R)-JQ-1 Scaffold

The synthesis of the (R)-JQ-1 core, a complex heterocyclic system, requires careful planning to ensure efficiency, scalability, and stereochemical purity.

Stereoselective Synthesis Approaches

The biological activity of JQ-1 is stereospecific, with the (S)-enantiomer being the active binder to BET bromodomains. The corresponding carboxylic acid derivative, therefore, requires a synthesis that establishes and maintains this specific chirality. Early syntheses often relied on late-stage chiral separation, which is inherently inefficient. rsc.org More advanced, stereoselective methods have since been developed to overcome these limitations.

A significant advancement involves the stereocontrolled alkylation of an L-aspartic acid derivative. In one such approach, the amino group of an aspartic acid diester is protected with both 9-phenyl-9-fluorenyl (Pf) and benzyl (B1604629) (Bn) groups. This dual protection provides significant steric hindrance, directing the alkylation to occur with high diastereoselectivity. rsc.org This method circumvents racemization issues often encountered with strong bases and allows for the synthesis of enantiopure "bumped" JQ-1 derivatives in 99% enantiomeric excess (ee) without the need for chiral chromatography. rsc.orgnih.gov

Another critical step where stereochemistry can be compromised is the amide coupling of the thiophene (B33073) intermediate with the chiral aspartic acid fragment. It has been reported that using coupling reagents like PyBOP can lead to significant racemization. acs.org To address this, alternative coupling agents have been explored. The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been shown to minimize racemization during this coupling step, affording the desired product with a high enantiomeric ratio (95:5 er). acs.org This racemization-free protocol is crucial for maintaining the stereochemical integrity of the final (R)-JQ-1 (carboxylic acid).

Table 1: Key Reagents in Stereoselective Synthesis

| Step | Reagent / Condition | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Chiral Alkylation | N-Pf, N-Bn protected aspartic acid | Directs stereoselective alkylation | Achieves 99% ee, avoids chiral separation | rsc.org, nih.gov |

| Amide Coupling | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Minimizes racemization during coupling | Maintains high enantiomeric ratio (95:5) | acs.org, |

Scalable Academic Synthesis Protocols

The widespread use of (R)-JQ-1 and its derivatives in research necessitates synthetic routes that are scalable and utilize safer, more accessible reagents. One developed method for the scalable synthesis of racemic JQ-1 involves a one-pot, three-step procedure starting from the corresponding benzodiazepine (B76468). researchgate.net This process includes the conversion of the benzodiazepine to a thioamide using Lawesson's reagent, followed by the formation of an amidrazone and subsequent cyclization to install the triazole ring. This one-pot strategy simplifies the purification process and has been used to produce gram-scale quantities (e.g., 30g) of (±)-JQ1. researchgate.netresearchgate.net

For the synthesis of the enantiomerically enriched (+)-JQ-1, a key improvement for academic settings has been the replacement of the highly toxic diethyl chlorophosphate, traditionally used for the triazole ring formation. researchgate.net It was demonstrated that the less toxic, though still corrosive, diphenyl chlorophosphate can be used as an effective substitute to activate the amide functionality for cyclization. This change does not compromise the reaction yield or the enantiomeric purity of the final product, making the synthesis safer and more suitable for academic laboratories. researchgate.net

Functionalization Strategies for Carboxylic Acid Moiety

The carboxylic acid group on (R)-JQ-1 is not a random modification; it is a strategically placed functional handle designed for further chemical elaboration. It serves as a versatile precursor for creating a wide array of chemical biology tools, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comaxonmedchem.com

Introduction of Linker 'Exit Vectors'

The carboxylic acid moiety represents a critical 'exit vector' from the core JQ-1 scaffold. This means it can be chemically modified to attach linkers without significantly impairing the molecule's ability to bind to its target bromodomains. rsc.org The most common strategy for functionalizing this exit vector is through standard amide bond formation. The carboxylic acid is activated and then coupled with an amine-terminated linker. This straightforward and high-yielding chemistry has been extensively used to connect (R)-JQ-1 to various E3 ligase ligands, forming potent PROTAC degraders. acs.orgresearchgate.net For example, (R)-JQ-1 carboxylic acid has been coupled with pomalidomide-based linkers to generate BRD4 degraders. researchgate.net

Derivatization for Bioconjugation and Probe Development

The carboxylic acid handle is instrumental in the synthesis of various probes for biological studies. By coupling this moiety with different reporter molecules or tags, researchers can visualize, trace, or isolate JQ-1 and its cellular targets.

Biotinylated Probes: For target identification and validation, biotinylated JQ-1 probes have been synthesized. In one example, the carboxylic acid of (S)-JQ-1 was deprotected from its tert-butyl ester precursor and coupled with a mono-protected diamine linker containing a polyethylene (B3416737) glycol (PEG) spacer. Subsequent deprotection and coupling with biotin (B1667282) yielded "bio-JQ1". nih.gov This probe has been successfully used in Chem-seq (Chemical-sequencing) to map the genome-wide binding sites of JQ-1. nih.gov

Fluorescent Probes: To visualize the localization of JQ-1 in cells, fluorescent probes have been created. JQ1-FITC is a commercially available probe where a fluorescein (B123965) isothiocyanate (FITC) dye is attached to the JQ-1 core. rndsystems.com This is achieved by creating a linker system, often involving amide bond formation with the carboxylic acid, that connects the fluorophore to the JQ-1 scaffold. These probes are valuable for techniques like fluorescence polarization assays and time-resolved fluorescence resonance energy transfer (TR-FRET). rndsystems.com Another example involved creating a chloroalkane-functionalized JQ-1 probe (CA-JQ1) for use in the Drug-ID proximity biotinylation platform. nih.gov

Table 2: Examples of (R)-JQ-1 Carboxylic Acid Derivatization

| Derivative Type | Attached Moiety | Purpose | Reference |

|---|---|---|---|

| PROTAC | Pomalidomide-Linker | Targeted protein degradation of BRD4 | researchgate.net |

| Biotinylated Probe | Biotin-(PEG)₂-amine | Affinity purification, Chem-seq | nih.gov |

| Fluorescent Probe | FITC-Linker | TR-FRET, Fluorescence polarization | rndsystems.com |

| Proximity Labeling Probe | Chloroalkane-Linker | Drug-ID (in-cell target engagement) | nih.gov |

Synthesis of Deuterated (R)-JQ-1 Analogs for Mechanistic Studies

To investigate the metabolic fate and improve the pharmacokinetic properties of JQ-1, deuterated analogs have been synthesized. JQ-1 has a relatively short in vivo half-life, which can limit its utility. acs.org Metabolic studies identified that a primary route of metabolism is the oxidation of the methyl group on the thiophene ring. acs.orgresearchgate.net

To block this metabolic "soft spot," a trideuterated analog, (+)-JQ1-D, was developed. acs.org The synthesis was not a late-stage H/D exchange but a de novo construction starting from a deuterated building block. The route began with the Gewald reaction of 4,4,4-trideutero-2-butanone with 3-(4-chlorophenyl)-3-oxopropionitrile to form the thiophene ring with a trideuteromethyl (-CD₃) group at the 2-position. acs.org This deuterated thiophene was then carried through the subsequent steps of coupling with a protected aspartic acid, cyclization, and triazole ring formation to yield the final (+)-JQ1-D analog.

Metabolic stability assays confirmed the effectiveness of this strategy. The deuterated analog (+)-JQ1-D exhibited a significantly longer half-life in both mouse and human liver microsomes (1.8- and 2.8-fold longer, respectively) compared to the non-deuterated parent compound. acs.org This demonstrates the power of isotopic substitution for enhancing the metabolic stability of bioactive small molecules.

Development of Photochemical and Click Chemistry-Enabled (R)-JQ-1 Probes

The development of chemical probes from parent molecules like (R)-JQ-1 (carboxylic acid) is crucial for elucidating their biological targets and mechanisms of action. By chemically modifying the (R)-JQ-1 scaffold to include reactive or functional handles, researchers can create powerful tools for target identification, visualization, and quantification. Methodologies such as photoaffinity labeling and click chemistry have been instrumental in converting (R)-JQ-1 and its active enantiomer into versatile probes for chemical biology research. acs.orgnih.gov These strategies typically leverage the carboxylic acid group on the molecule as a convenient anchor point for attaching various functional moieties via stable amide bond formation. rsc.orgacs.org

Incorporation of Click Chemistry Handle Groups

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding, making them ideal for modifying biomolecules in complex biological systems. nih.govorganic-chemistry.org The incorporation of "click chemistry handles" such as terminal alkynes, azides, or strained cycloalkenes into the (R)-JQ-1 structure transforms it into a versatile probe. medchemexpress.comrsc.org These handles allow for the covalent attachment of reporter molecules like fluorophores or affinity tags (e.g., biotin) through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. nih.govrsc.org

The synthesis of these clickable probes typically involves an amide coupling reaction between the carboxylic acid of JQ-1 and a linker molecule that possesses the desired click functionality. For instance, reacting JQ-1 carboxylic acid with propargylamine (B41283) yields a JQ-1 derivative with a terminal alkyne handle (e.g., JQ1-propargyl amide or JQ1-PA). nih.gov Similarly, coupling with a TCO-containing amine linker produces a JQ1-TCO derivative, suitable for extremely fast and catalyst-free iEDDA reactions. rsc.orgnih.govrsc.org

These clickable probes have been used to visualize drug distribution in cells, quantify target engagement, and identify protein-binding partners. nih.govrsc.org For example, cells treated with JQ1-TCO can be reacted with a tetrazine-conjugated fluorophore, allowing for the visualization of the probe's subcellular localization via confocal microscopy. nih.govrsc.org The modularity of this approach allows for a wide range of applications, as the same clickable probe can be reacted with different reporter tags depending on the experimental goal. rsc.orgnih.gov

Table 2: Examples of JQ-1 Based Click Chemistry Probes This table is generated based on available data for JQ-1 derivatives; specific synthesis from the (R)-enantiomer follows similar principles.

| Probe Name | Click Chemistry Handle | Linker Type | Click Reaction Type | Reference |

| (+)-JQ1 PA | Alkyne | Propargyl Amide | CuAAC | medchemexpress.comnih.gov |

| JQ1-TCO | trans-cyclooctene (TCO) | Amide Linker | iEDDA | rsc.orgnih.govrsc.org |

| JQ1-Azide | Azide | Amide Linker | CuAAC / SPAAC | rsc.org |

Structure Activity Relationships Sar and Analog Design of R Jq 1 Carboxylic Acid

Systematic Modification of the Thienotriazolodiazepine Core

The thienotriazolodiazepine scaffold is the cornerstone of JQ1's activity, and its structural integrity is vital for maintaining high-affinity binding to BET bromodomains. acs.orgacs.org However, targeted modifications to this core have been explored to enhance properties such as metabolic stability and selectivity.

Key modifications have focused on the thiophene (B33073) and diazepine (B8756704) rings. The thiophene methyl group at the 2-position has been identified as a primary site of in vivo metabolism, leading to the formation of a 2-hydroxymethyl analog. nih.govacs.org To address this metabolic liability, researchers have synthesized analogs with modifications at this site. For example, trideuterating the thiophene 2-methyl group to create (+)-JQ1-D resulted in a compound with a nearly identical three-dimensional structure but improved metabolic stability due to the kinetic isotope effect. acs.org This modification led to a 1.8-fold and 2.8-fold longer half-life in mouse and human liver microsomes, respectively, without compromising binding affinity. acs.org Conversely, substituting the methyl group with fluorinated versions, such as in (+)-JQ1-F1 and (+)-JQ1-F2, substantially improved the metabolic half-life but led to a significant loss of potency against the target bromodomain, BRDT. nih.govacs.org

Synthetic routes have also been developed to allow for derivatization at the diazepine ternary center, although modifications here can be challenging due to the risk of epimerization. researchgate.net Maintaining the (S)-configuration at this stereocenter is critical for potent BET inhibition, as the enantiomer, (-)-JQ1, shows no significant affinity. a2bchem.com

Exploration of Substituents on Phenyl and Methyl Groups

The substituents on the phenyl and thiophene methyl groups of the (R)-JQ-1 scaffold play crucial roles in defining its potency and selectivity. The para-chlorophenyl group is a key feature, occupying a hydrophobic pocket formed by the WPF (Trp, Pro, Phe) shelf of the bromodomain. acs.orgnih.gov The presence of this chloro-substituent is credited with enhancing selectivity and preventing off-target binding to receptors like the GABA receptor. acs.org

SAR studies have revealed that an electron-donating methoxy (B1213986) group at the para-position of the benzodiazepine (B76468) scaffold can increase the potency of related analogs. acs.org The methyl groups on the thienotriazolodiazepine core, particularly the one on the triazole ring, are designed to mimic the acetylated lysine (B10760008) side chain, fitting into the KAc binding pocket. uzh.ch The methyl-triazole unit acts as a KAc mimic, forming critical interactions within the binding site. acs.orguzh.ch

As mentioned previously, modifications to the thiophene 2-methyl group have been a key strategy to improve pharmacokinetics. The following table summarizes the impact of these modifications on metabolic stability and potency. nih.govacs.org

| Compound | Modification on Thiophene 2-Methyl | Human Liver Microsome Half-life Improvement | Potency vs. BRDT |

| (+)-JQ1-D | Trideuterated methyl (-CD₃) | 2.8-fold increase | Maintained |

| (+)-JQ1-F₁ | Monofluoromethyl (-CH₂F) | Improved | Decreased |

| (+)-JQ-F₂ | Difluoromethyl (-CHF₂) | Substantially improved | Decreased |

Isosteric Replacements of the Carboxylic Acid Group in Analogs

The carboxylic acid group of (R)-JQ-1 (carboxylic acid) is a versatile handle for chemical modification. tocris.com While it can form important interactions, carboxylic acids can also present challenges such as limited membrane permeability and metabolic instability. technologypublisher.comnih.gov Therefore, replacing this group with isosteres—moieties with similar physicochemical properties—is a common strategy in medicinal chemistry to improve drug-like properties. nih.govdrughunter.com

In the context of JQ1 analogs, the carboxylic acid is often the point of attachment for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). tocris.comnih.gov For instance, the PROTAC molecule MZ1 was synthesized by forming an amide bond with the carboxylic acid of the ester-hydrolyzed JQ1 analog. acs.orgnih.gov Isothermal titration calorimetry (ITC) experiments showed that MZ1 retained binding affinity for BRD4 bromodomains, with Kd values ranging from 115 to 382 nM, comparable to the parent JQ1. acs.orgnih.gov This demonstrates that replacing the carboxyl group with a larger, more complex linker does not necessarily disrupt the key interactions required for binding to the target bromodomain. acs.org

Similarly, bulky organic and organometallic moieties have been installed in place of the parent ester group of (+)-JQ1. An adamantyl-containing analog (2e) showed excellent binding to BRD4(1) with a KD of approximately 130 nM, demonstrating that large, sterically demanding groups can be well-tolerated at this position. uzh.ch

A primary motivation for using carboxylic acid isosteres is to enhance cell permeability. technologypublisher.comdrughunter.com Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross biological membranes passively. technologypublisher.com Studies comparing various carboxylic acid isosteres have shown significant differences in their passive permeability. nih.gov For example, isosteres such as acylureas, sulfonamides, and thiazolidinediones have demonstrated higher membrane permeability in parallel artificial membrane permeability assays (PAMPA) compared to the corresponding carboxylic acid. nih.gov While specific permeability data for a wide range of (R)-JQ-1 (carboxylic acid) isosteres is not extensively published, the principles derived from model systems are directly applicable. technologypublisher.comnih.gov The successful development of cell-active PROTACs like dBET1 and MZ1, which are derived from JQ1's carboxylic acid, confirms that modification at this site can yield compounds with effective cellular target engagement. mdpi.comacs.org

The table below presents a comparison of physicochemical properties for common carboxylic acid isosteres from a model study, which can guide the selection of replacements for the carboxyl group in JQ1 analogs. nih.gov

| Isostere Class | Example Compound | pKₐ | logD₇.₄ | PAMPA Permeability (logPₐₚₚ) |

| Carboxylic Acid | Benzoic acid (1) | 4.0 | -1.9 | -6.3 |

| Tetrazole | 5-Phenyl-1H-tetrazole (16) | 4.4 | -1.6 | -7.2 |

| Acylsulfonamide | N-Benzoylbenzenesulfonamide (11) | 3.6 | -1.5 | -5.7 |

| Thiazolidinedione | 5-Benzylthiazolidine-2,4-dione (17) | 5.7 | 0.8 | -5.1 |

Influence on Binding Affinity and Selectivity

Development of "Bump-and-Hole" Analogs for Selective Target Engagement

A significant challenge with most BET inhibitors, including JQ1, is their lack of selectivity among the eight bromodomains of the BET family due to the highly conserved nature of the acetyl-lysine binding pocket. rsc.org To overcome this, a "bump-and-hole" chemical genetics approach has been developed to engineer selective inhibitors. nih.govnih.gov

The "bump-and-hole" strategy involves two key components:

The "Hole": A conserved bulky residue within the target bromodomain's binding pocket is mutated to a smaller one. In BET bromodomains, a conserved leucine (B10760876) is typically mutated to a smaller amino acid like alanine (B10760859) (L/A) or valine (L/V). nih.govnih.gov

The "Bump": A known ligand, such as a JQ1 analog, is chemically modified to include a sterically bulky "bump." This bumped ligand is designed to fit snugly into the engineered "hole" of the mutant bromodomain. nih.gov

The bumped ligand binds potently to the mutant bromodomain but clashes sterically with the larger, naturally occurring residue in the wild-type (WT) protein, thus achieving high selectivity for the mutant over the WT. nih.gov For JQ1 analogs, the bump is typically an alkyl group, such as ethyl, added to the diastereotopic methylene (B1212753) group of the scaffold. rsc.orgnih.gov

This approach led to the development of allele-specific probes like ET-JQ1-OMe, which bears an ethyl "bump." researchgate.net This compound was shown to bind to a leucine-to-alanine mutant bromodomain with nanomolar affinity and achieved up to 540-fold selectivity relative to the wild-type bromodomain. nih.gov The ethyl group achieves optimal shape complementarity with the engineered pocket while clashing with the leucine side chain in the wild-type protein. nih.gov

The table below summarizes the binding affinity and selectivity of a key "bumped" analog compared to a wild-type inhibitor. nih.gov

| Compound | Bromodomain | Kᵢ (nM) | Selectivity (WT/Mutant) |

| I-BET (WT inhibitor) | BRD4(1) WT | 180 | - |

| I-BET (WT inhibitor) | BRD4(1) L94A | 380 | - |

| ET ("Bumped" analog) | BRD4(1) WT | >100,000 | >540-fold |

| ET ("Bumped" analog) | BRD4(1) L94A | 185 | - |

This strategy provides powerful tools to dissect the specific functions of individual BET family members in cellular processes. nih.govnih.gov

Synthesis and Evaluation of Specific Mutant-Binding Analogs (e.g., Brd4BD2 L387A)

The design of analogs that selectively target mutant bromodomains represents a sophisticated strategy in chemical biology to probe protein function and develop highly specific therapeutics. A prominent example is the engineering of ligands based on the JQ1 scaffold to bind specifically to a "hole-containing" mutant of the second bromodomain of BRD4 (Brd4BD2), where the bulky leucine residue at position 387 is mutated to a smaller alanine (L387A). This "bump-and-hole" strategy involves introducing a corresponding "bump" onto the inhibitor to create a new, specific interaction that is not possible with the wild-type protein. rsc.org

A key analog developed for this purpose is a derivative of (+)-JQ1, the active enantiomer, which has been functionalized with both a "bump" and a carboxylic acid group. tocris.comrndsystems.com This bumped analog, referred to as (+)-JQ1 bump, acid functionalized, is designed to selectively bind the Brd4BD2 L387A mutant. The carboxylic acid serves as a strategic "exit vector," providing a point for further chemical modification—for instance, in the development of Proteolysis Targeting Chimeras (PROTACs)—without disrupting the crucial binding interactions with the bromodomain. tocris.comrndsystems.com

The synthesis of these allele-specific inhibitors has been optimized to be efficient and stereoselective. Early methods often involved a late-stage alkylation that was not stereocontrolled, requiring costly chiral separation. rsc.org More advanced synthetic routes introduce the "bump" earlier in the process via a diastereoselective alkylation of an aspartic acid derivative. This approach allows for the creation of enantiopure thienodiazepine-based inhibitors, such as ET-JQ1-OMe, in fewer steps and with high enantiomeric excess, circumventing the need for chiral chromatography. rsc.org

Evaluation of these mutant-binding analogs confirms their exquisite selectivity. Isothermal titration calorimetry (ITC) has been used to establish the high affinity of bumped inhibitors like ET-JQ1-OMe for the L387A mutant of Brd4(2), while showing negligible binding to the wild-type protein. rsc.org Further development has led to the creation of covalent inhibitors by incorporating an electrophilic warhead onto the bumped JQ1 scaffold. These covalent probes have been screened against double mutants, such as Brd4-BD2L387A,E438C, to identify potent and stable adducts, with their binding modes confirmed by high-resolution X-ray crystallography. researchgate.netbiorxiv.org

| Compound Name | Target Mutant | Key Features | Application |

| (+)-JQ1 bump, acid functionalized | Brd4BD2 L387A | Ethyl "bump" to fit the L387A "hole"; carboxylic acid for onward chemistry. tocris.comrndsystems.com | Selective binding to mutant Brd4; precursor for PROTACs. tocris.com |

| ET-JQ1-OMe | Brd4(2) L387A / L387V | Ethyl "bump"; synthesized stereoselectively. rsc.org | Allele-specific chemical probe for BET bromodomains. rsc.org |

| MR116 | Brd4-BD2L387A,E438C | Bumped derivative with a para-acrylamide electrophilic warhead. researchgate.net | Covalent and irreversible target engagement in cells. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the interaction between ligands and their target proteins, explaining the structural basis for binding affinity and selectivity. In the case of the JQ1 enantiomers, MD simulations have been instrumental in elucidating why (+)-JQ1 is a potent BET bromodomain inhibitor while (R)-JQ-1, also known as (-)-JQ1, is inactive. nih.govoup.com

Simulations of the first bromodomain of BRD4, BRD4(1), both in its unbound (apo) state and in complex with (+)-JQ1, reveal significant conformational flexibility in the loop regions surrounding the acetyl-lysine (Kac) binding site, specifically the ZA and BC loops. nih.gov Upon binding of (+)-JQ1, the flexibility of these loops is markedly reduced, indicating that the inhibitor stabilizes the binding cavity in a conformation conducive to interaction. nih.gov The (+)-JQ1 enantiomer fits perfectly into the binding site, with its triazole ring forming a key hydrogen bond with the conserved asparagine residue (Asn140 in BRD4(1)). nih.gov

In stark contrast, docking studies and MD simulations show that the (R)-JQ-1 enantiomer cannot adopt a stable binding pose. nih.gov Attempts to fit (R)-JQ-1 into the binding site result in an energetically unfavorable conformation characterized by significant distortion of the diazepine ring. This is due to severe steric clashes between the inhibitor and residues of the ZA-loop, particularly Leu92 and Leu94. nih.gov This steric hindrance prevents (R)-JQ-1 from achieving the necessary orientation to engage with the key binding pocket residues, thus explaining its lack of appreciable affinity for BET bromodomains. nih.govoup.com

Further computational studies integrating MD simulations with deep learning have reinforced these findings, highlighting that van der Waals interactions are the predominant forces driving inhibitor binding. mdpi.com These analyses also show that JQ1 binding significantly influences the structural flexibility and dynamic behavior of the ZA-loop. mdpi.com The solvent accessible surface area (SASA) of the inhibitor-bound protein complex is another parameter examined in simulations, indicating the extent of contact with the solvent and differences in hydrophilicity between bromodomains. mdpi.comnih.gov

The conformational behavior of molecules derived from JQ1, such as PROTACs synthesized from (+)-JQ1 carboxylic acid, has also been studied. axonmedchem.comrndsystems.comtocris.commedchemexpress.com These studies reveal that such molecules can adopt a limited number of solution conformations, often folded and stabilized by intramolecular hydrogen bonds. acs.org This "chameleon-like" behavior, where the molecule can shield its polar groups in a nonpolar environment, is thought to be a key factor in the cell permeability of these large molecules that exist beyond the traditional rules of drug-likeness. acs.org

| Simulation Target | Key Findings | Significance |

| BRD4(1) / (+)-JQ1 | (+)-JQ1 binding stabilizes the flexible ZA and BC loops of the Kac binding site. nih.gov | Explains the high-affinity binding and potent inhibitory activity of the (+)-enantiomer. |

| BRD4(1) / (R)-JQ-1 | (R)-JQ-1 experiences steric clashes with ZA-loop residues (Leu92, Leu94), leading to an energetically unfavorable conformation. nih.gov | Provides a structural rationale for the inactivity of the (R)-enantiomer. |

| BRD4 / Inhibitors | Van der Waals interactions are the primary forces for inhibitor binding; JQ1 binding alters the flexibility of the ZA-loop. mdpi.com | Identifies key driving forces and dynamic effects of ligand engagement. |

Application of R Jq 1 Carboxylic Acid in Targeted Protein Degradation Protac Research

Design Principles for (R)-JQ-1 (Carboxylic Acid)-Based PROTACs

The design of PROTACs is a multi-faceted process that involves the careful selection of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to connect the two. explorationpub.comthno.orgmdpi.com The ultimate goal is to create a molecule that can efficiently form a stable ternary complex, bringing the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin and subsequent degradation of the target protein. thno.orgmedchemexpress.com

Ligand Selection for BET Bromodomain Binding

(R)-JQ-1 (carboxylic acid) is a well-established and potent ligand for the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. medchemexpress.commedchemexpress.comrsc.org These proteins are key regulators of gene transcription and are implicated in various diseases, including cancer. rsc.orgnih.gov The thieno-triazolo-1,4-diazepine core of JQ1 binds to the acetyl-lysine binding pockets of BET bromodomains. elifesciences.orgbiorxiv.orgelifesciences.org The carboxylic acid derivative of JQ1 maintains this binding affinity, making it an ideal "warhead" for targeting BET proteins for degradation. acs.org The selection of (R)-JQ-1 (carboxylic acid) as the POI binder is driven by its well-characterized interaction with BET bromodomains and its proven efficacy in recruiting these proteins for degradation when incorporated into a PROTAC. medchemexpress.comacs.org

E3 Ubiquitin Ligase Recruitment Strategies (e.g., Cereblon, VHL, RNF4, AhR)

Cereblon (CRBN): Ligands for Cereblon, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase, are frequently used in PROTAC design. nih.gov Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931), are common CRBN-recruiting moieties. rsc.orgnih.gov For instance, the well-known PROTAC dBET1 couples (+)-JQ1 to a thalidomide derivative. nih.gov The synthesis of such PROTACs often involves linking the carboxylic acid of (R)-JQ-1 to an amine-functionalized CRBN ligand. chemrxiv.org

Von Hippel-Lindau (VHL): The VHL E3 ligase is another popular choice for PROTAC-mediated degradation. acs.org Small molecule ligands that mimic the binding of HIF-1α to VHL are employed. rsc.org The PROTAC MZ1, for example, tethers a JQ1 analog to a VHL ligand. acs.orgnih.gov The synthesis of VHL-recruiting PROTACs can be achieved by forming an amide bond between the carboxylic acid of (R)-JQ-1 and an amine on the VHL ligand. acs.org

Inhibitor of Apoptosis Proteins (IAPs): IAP antagonists can also be utilized as E3 ligase-recruiting ligands. For example, SNIPER(BRD)-1 was developed by combining a JQ-1 derivative with an IAP antagonist. thno.org

Aryl Hydrocarbon Receptor (AhR): More recently, the aryl hydrocarbon receptor (AhR) E3 ligase has been explored for PROTAC development. medchemexpress.comnih.gov Ligands like β-naphthoflavone can be used to recruit AhR, and PROTACs such as β-NF-JQ1 have been synthesized to target BET proteins for degradation via this E3 ligase. medchemexpress.commedchemexpress.com

KEAP1: The KEAP1 E3 ligase has also been harnessed for targeted protein degradation. A proof-of-concept PROTAC, MS83, was created by linking a KEAP1 ligand to a JQ1 derivative to degrade BRD4 and BRD3. nih.gov

The choice of E3 ligase can influence the selectivity of the PROTAC. For example, while dBET1 (CRBN-recruiting) degrades BRD2, BRD3, and BRD4 equally, MZ1 (VHL-recruiting) shows preferential degradation of BRD4. acs.org

Linker Design and Optimization in (R)-JQ-1 PROTACs

The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. explorationpub.comrsc.org Its length, composition, and stereochemistry can profoundly influence the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation. elifesciences.orgbiorxiv.orgacs.org

Impact of Linker Length and Composition on Ternary Complex Formation

The length and composition of the linker are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein targets without steric hindrance. explorationpub.com

Linker Length: If the linker is too short, it may prevent the formation of a stable ternary complex due to steric clashes. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com Studies have shown that even slight variations in linker length can significantly alter the degradation capability of a PROTAC. elifesciences.orgbiorxiv.org For instance, in a series of PROTACs targeting ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com

Linker Composition: The chemical makeup of the linker, including the presence of atoms like oxygen (as in polyethylene (B3416737) glycol, PEG linkers), can affect the PROTAC's properties. nih.gov The linker's composition can influence its flexibility, solubility, and ability to form favorable interactions within the ternary complex. chemrxiv.org For example, the ether oxygen in the linker of MZ1 forms a hydrogen bond with a histidine residue in the second bromodomain of BRD4, contributing to the stability of the ternary complex. nih.gov The use of different chemical linkages beyond the common amide bond, such as esters, ketones, and alkanes, has been shown to modulate the degradation efficacy of BRD4 PROTACs derived from (R)-JQ-1 carboxylic acid. chemrxiv.org

Table 1: Impact of Linker Modifications on PROTAC Activity

| PROTAC | Linker Modification | Key Finding | Reference |

|---|---|---|---|

| ERα PROTACs | 16-atom PEG linker vs. 12-atom PEG linker | The 16-atom linker was significantly more potent in degrading ERα. | explorationpub.com |

| MZ1 | Ether oxygen in linker | Forms a hydrogen bond with His437 in BRD4, stabilizing the ternary complex. | nih.gov |

| BRD4 PROTACs | Ester, ketone, alkane linkages | These linkages outperformed the classic amide-linked compound in degradation efficacy. | chemrxiv.org |

Stereochemical Considerations in PROTAC Linker Synthesis

The three-dimensional arrangement of atoms, or stereochemistry, within the linker can also be a critical determinant of PROTAC activity. The spatial orientation of the two ligands is crucial for productive ternary complex formation. The introduction of stereocenters in the linker can pre-organize the PROTAC into a conformation that is more favorable for binding and inducing degradation. For example, the cis/trans isomerization of an azobenzene (B91143) moiety incorporated into a PROTAC linker can act as a switch to control its degradation activity, with the shorter distance in the cis conformation potentially being prohibitive for ternary complex formation. frontiersin.org

Mechanistic Studies of Protein Degradation Induced by (R)-JQ-1 PROTACs

The fundamental mechanism of action for (R)-JQ-1-based PROTACs involves the formation of a ternary complex consisting of the PROTAC, the target BET protein, and the recruited E3 ligase. thno.orgmedchemexpress.com This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. thno.orgelifesciences.org The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in further catalytic cycles of degradation. thno.org

The formation of a stable ternary complex is a crucial first step, but it does not always guarantee successful protein degradation. elifesciences.orgbiorxiv.org The specific orientation of the target protein relative to the E3 ligase within the complex is critical for positioning surface lysine residues for efficient ubiquitination. elifesciences.orgbiorxiv.orgelifesciences.org

Biophysical studies have been instrumental in understanding the thermodynamics and kinetics of ternary complex formation. For example, isothermal titration calorimetry (ITC) has been used to measure the binding affinities of PROTACs to their individual targets and to assess the cooperativity of ternary complex formation. acs.org The first crystal structure of a PROTAC-mediated ternary complex, BRD4-MZ1-VHL, revealed the induced protein-protein interactions that stabilize the complex. frontiersin.org

Kinetic studies in live cells have provided insights into the rates of degradation and the stability of the ternary complexes. For instance, a comparison between dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting) showed that MZ1 induces faster degradation rates and forms a more stable ternary complex. acs.org These differences are attributed to the distinct ways the two E3 ligase systems orient the BET target proteins for ubiquitination. acs.org

Table 2: Mechanistic Comparison of dBET1 and MZ1

| Feature | dBET1 (CRBN-recruiting) | MZ1 (VHL-recruiting) | Reference |

|---|---|---|---|

| Degradation Rate | Slower | Faster | acs.org |

| Ternary Complex Stability | Less stable | More stable | acs.org |

| BET Selectivity | Equivalent for BRD2, BRD3, BRD4 | Preferential for BRD4 | acs.org |

| Binding Cooperativity | Non-cooperative | Cooperative | acs.orgfrontiersin.org |

Proteasome Dependency of Target Protein Degradation

A fundamental characteristic of the PROTAC mechanism is its reliance on the cellular proteasome machinery to eliminate the target protein. Research on PROTACs derived from JQ1 demonstrates this dependency. The degradation of the target protein, Bromodomain-containing protein 4 (BRD4), induced by these PROTACs is consistently shown to be proteasome-dependent.

In studies involving JQ1-based PROTACs, co-treatment of cells with the proteasome inhibitor bortezomib (B1684674) effectively rescues the degradation of BRD4. acs.org For instance, when MDA-MB-231 cells were treated with various CRBN-recruiting JQ1-based PROTACs, BRD4 levels were significantly reduced. However, in the presence of bortezomib, the degradation of BRD4 was substantially inhibited, confirming that the observed protein loss is a direct consequence of proteasomal activity. acs.org This reliance on the proteasome is a hallmark of this technology, distinguishing it from traditional occupancy-based inhibitors. frontiersin.org

Ubiquitination Pathway Involvement

The degradation of target proteins by JQ1-based PROTACs is intrinsically linked to the ubiquitin-proteasome pathway. PROTACs function by forming a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase. nih.gov The JQ1 moiety binds to the BET bromodomain of BRD4, while the other end of the PROTAC molecule recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). acs.org

This induced proximity facilitates the E3 ligase's enzymatic function: the transfer of ubiquitin molecules to surface lysine residues on the target protein. rsc.org This polyubiquitination acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome. rsc.org The entire process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. frontiersin.org The successful synthesis of JQ1-based PROTACs often involves linking the JQ1 carboxylic acid to ligands for E3 ligases like CRBN, demonstrating the intentional hijacking of this specific cellular degradation pathway. medchemexpress.com

Development of Novel (R)-JQ-1-Based Molecular Glues and SNIPERs

Beyond conventional PROTACs, the JQ1 scaffold has been instrumental in the development of other targeted degradation technologies, including molecular glues and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

Molecular Glues: Molecular glues are small molecules that induce or stabilize an interaction between a target protein and an E3 ligase, leading to degradation, but without the distinct warhead-linker-ligand structure of a PROTAC. In a fascinating, non-canonical role, the BET inhibitor JQ1 itself has been identified as a molecular glue. It was found to stabilize an interaction between BRD4 and the centromere protein CENP-B, effectively "gluing" them together and revealing a role for BRD4 in centromere cohesion. biorxiv.org This discovery highlights the potential for JQ1 derivatives to function as molecular glues, a distinct modality of targeted protein degradation.

SNIPERs: SNIPERs are another class of chimeric molecules that induce degradation via the ubiquitin-proteasome system, often by recruiting inhibitor of apoptosis proteins (IAPs) as the E3 ligase component. Research has led to the development of SNIPERs that incorporate a BRD4-binding moiety. For example, SNIPER(BRD)-1 is designed to induce the degradation of BRD4 through the ubiquitin-proteasome pathway. medchemexpress.com These developments broaden the scope of E3 ligases that can be recruited for the targeted degradation of BET proteins.

Comparative Analysis of Degradation Efficiency and Selectivity of (R)-JQ-1 PROTACs

A significant area of research is the optimization of JQ1-based PROTACs to fine-tune their degradation efficiency (potency) and selectivity among the closely related BET family members (BRD2, BRD3, and BRD4).

The structure of the PROTAC, particularly the composition and length of the linker and the choice of E3 ligase ligand, critically influences its biological activity. explorationpub.com For example, the PROTAC MZ1, which links JQ1 to a VHL ligand (VH032), demonstrates remarkable selectivity for degrading BRD4 over BRD2 and BRD3 in certain cell lines. nih.govfrontiersin.orgexplorationpub.com This selectivity is attributed to the formation of a highly stable and cooperative ternary complex between BRD4, MZ1, and the VHL E3 ligase. nih.gov

In contrast, other JQ1-based PROTACs, such as dBET1 and ARV-825, which utilize a pomalidomide ligand to recruit the CRBN E3 ligase, act as pan-BET degraders, efficiently degrading BRD2, BRD3, and BRD4. explorationpub.com The difference in selectivity profiles underscores how modifying the PROTAC architecture can redirect its activity.

The table below presents a comparative analysis of different JQ1-based PROTACs, highlighting their distinct properties.

| PROTAC Name | Warhead | E3 Ligase Ligand | Target Selectivity | Key Findings |

| MZ1 | (+)-JQ1 | VH032 (VHL) | Selective for BRD4 | High selectivity attributed to cooperative ternary complex formation. nih.gov |

| dBET1 | (+)-JQ1 | Pomalidomide (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | Efficiently degrades multiple BET family members. explorationpub.com |

| ARV-825 | (+)-JQ1 | Pomalidomide (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | Potent pan-BET degrader with a different linker structure than dBET1. explorationpub.com |

| AT1 | (+)-JQ1 | VH032 (VHL) | Highly selective for BRD4 | Structure-guided design based on MZ1 to enhance BRD4 selectivity. nih.gov |

Further research has shown that even subtle changes, such as modifying the linker length by a few atoms, can switch a PROTAC from a non-selective to a selective degrader, emphasizing the critical role of the linker in defining the geometry of the ternary complex. frontiersin.org

Preclinical Biological and Pharmacological Studies of R Jq 1 Carboxylic Acid Derivatives Non Human Models

In Vitro Cellular Efficacy in Disease Models

Antiproliferative Effects in Oncological Cell Lines

Derivatives of (R)-JQ-1 (carboxylic acid) have demonstrated significant antiproliferative activity across a range of cancer cell lines, underscoring the therapeutic potential of targeting BET proteins.

Myeloid Leukemia: In models of myeloid leukemia, derivatives have shown potent effects. For instance, the PROTAC compound DP-15, which utilizes a JQ-1 carboxylic acid warhead, exhibits nanomolar antiproliferative activity in acute myeloid leukemia (AML) cells, such as the MOLM-13 line. medchemexpress.com Other research on functionally related BET inhibitors has shown that novel 1,2,3-triazolobenzodiazepine derivatives potently inhibit the proliferation of MLL-AF9-driven leukemic cells and the MV4-11 cell line. Similarly, certain benzimidazole (B57391) derivatives have proven effective against MLL-fusion leukemia cell lines, including MV4-11 and MOLM-13. rsc.org

Breast Cancer: The antiproliferative properties of these derivatives extend to breast cancer. A benzimidazole derivative demonstrated efficacy against BRCA-proficient triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468. rsc.org Furthermore, rationally designed dual inhibitors of PARP1 and BRD4, developed from a JQ-1-related structure, significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

Pancreatic Cancer: Pancreatic cancer cell lines have also been shown to be susceptible to these agents. A novel benzimidazole derivative was found to be more effective at inhibiting the growth of pancreatic cancer cells (CFPAC-1, Capan-1, and SW1990) than the parent compound JQ-1. rsc.org The parent compound, (+)-JQ-1, has also been shown to inhibit the proliferation of pancreatic cancer cells and reduce the recruitment of tumor-associated macrophages. rndsystems.com

Table 1: In Vitro Antiproliferative Activity of (R)-JQ-1 (Carboxylic Acid) Derivatives and Related Compounds

Compound Class Cancer Type Cell Line(s) Observed Effect Reference PROTAC (DP-15) Acute Myeloid Leukemia MOLM-13 Nanomolar antiproliferative activity medchemexpress.com Benzimidazole Derivative Myeloid Leukemia MV4-11, MOLM-13 Selective antiproliferation axonmedchem.com Benzimidazole Derivative Breast Cancer (TNBC) MDA-MB-231, MDA-MB-468 Antiproliferative effect axonmedchem.com Dual PARP1-BRD4 Inhibitor Breast Cancer MCF-7, MDA-MB-231 Significant inhibition of proliferation rndsystems.com Benzimidazole Derivative Pancreatic Cancer CFPAC-1, Capan-1, SW1990 Potent growth inhibition axonmedchem.com

Induction of Autophagy and Apoptosis in Preclinical Settings

The mechanism by which (R)-JQ-1 derivatives exert their anticancer effects often involves the induction of programmed cell death pathways, namely apoptosis and autophagy.

The parent compound, (+)-JQ-1, is known to induce both apoptosis and autophagy. medchemexpress.com For instance, JQ-1 treatment has been shown to induce apoptosis in glioma stem cells and in ovarian and endometrial cancer cell lines, often associated with the downregulation of the oncogene c-Myc. nih.govnih.gov The PROTAC derivative DP-15 was also found to induce apoptosis in MOLM-13 leukemia cells. medchemexpress.com

Autophagy, a cellular recycling process, has a complex role. While (+)-JQ-1 can activate autophagy in bladder cancer cells, which contributes to its antiproliferative effect, in other contexts, autophagy can act as a survival mechanism for cancer cells resisting therapy. medchemexpress.comnih.gov For example, while JQ-1 has pro-apoptotic effects, long-term efficacy can be limited by the development of resistance through mechanisms that include an increase in protective autophagy. This suggests a complex interplay where inhibiting survival-promoting autophagy could enhance the apoptotic effects of these derivatives.

Modulation of Immune Checkpoint Ligand Expression (e.g., PD-L1)

A significant finding in preclinical studies is the ability of (R)-JQ-1 (carboxylic acid) and its derivatives to modulate the tumor immune microenvironment. Specifically, these compounds can downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells. medchemexpress.comfishersci.fi PD-L1 is a critical immune checkpoint ligand that, upon binding to its receptor PD-1 on T-cells, suppresses the anti-tumor immune response.

By inhibiting BET proteins, JQ-1 (carboxylic acid) and its derivatives reduce PD-L1 expression, as observed in B16F10 melanoma cells. medchemexpress.com This mechanism is significant because it suggests that these compounds can not only directly inhibit tumor growth but also potentially restore the immune system's ability to recognize and attack cancer cells. This dual action provides a strong rationale for their use in immuno-oncology, potentially in combination with other immunotherapies.

Studies in Fibrotic and Inflammatory Cell Models

The therapeutic potential of targeting BET proteins with JQ-1 derivatives extends beyond oncology into diseases characterized by fibrosis and inflammation. The parent compound JQ-1 has been shown to attenuate pathological fibrosis in various tissues, including the liver, kidney, lung, and heart. nih.gov

In a model of corneal scarring, which involves fibrosis, JQ-1 was found to suppress and even reverse the condition by inhibiting myofibroblast differentiation. nih.gov This anti-fibrotic effect was linked to both BRD4 inhibition and the induction of Nrf2-dependent antioxidant pathways. nih.gov In the context of inflammation, (+)-JQ-1 inhibits NF-κB activation and the expression of pro-inflammatory cytokines like IL-6 and IL-8 in human pulmonary microvascular endothelial cells. rndsystems.com Studies on other carboxylic acid derivatives have also demonstrated anti-inflammatory effects in models of inflammatory bowel disease and neuroinflammation, suggesting a broader applicability for this class of compounds in treating inflammatory and fibrotic conditions. semanticscholar.orgresearchgate.net

In Vivo Efficacy Studies in Preclinical Animal Models

Assessment of Anti-Tumor Activity in Xenograft Models

The promising in vitro results of (R)-JQ-1 derivatives and related compounds have been validated in several in vivo preclinical models, demonstrating significant anti-tumor activity.

The efficacy has also been established in pancreatic cancer models. A benzimidazole derivative related to JQ-1 showed more significant inhibition of SW1990 xenograft tumor growth compared to the parent compound. rsc.org Furthermore, JQ-1 itself was effective in suppressing tumor growth across five different patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma. nih.gov In a leukemia model, the PROTAC derivative DP-15, synthesized from JQ-1 carboxylic acid, demonstrated anti-leukemia activity in MOLM-13 xenograft mice. medchemexpress.com

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Compound Cancer Model Xenograft Type Key Finding Reference (+)-JQ-1 NUT Midline Carcinoma Cell line & Patient-derived Tumor regression, improved survival nih.gov PROTAC (DP-15) Acute Myeloid Leukemia MOLM-13 Cell line Demonstrated anti-leukemia activity nih.gov (+)-JQ-1 Pancreatic Cancer Patient-derived Suppression of tumor growth Benzimidazole Derivative Pancreatic Cancer SW1990 Cell line Significant tumor growth inhibition axonmedchem.com (+)-JQ-1 Gastric Cancer HGC27 Cell line Prevented tumor growth and metastasis medchemexpress.com

Investigation of Pharmacodynamic Biomarkers in Animal Tissues

The in vivo activity of BET inhibitors like (R)-JQ-1 is often assessed by measuring the modulation of specific pharmacodynamic biomarkers in animal tissues. These biomarkers provide evidence of target engagement and downstream biological effects. Preclinical studies in various animal models have demonstrated significant changes in key proteins and signaling pathways following administration of JQ1.

In mouse models of pancreatic cancer, treatment with JQ1 has been shown to reduce the protein levels of phosphorylated Erk 1/2 (p-Erk 1/2) and phosphorylated STAT3 (p-STAT3). ebi.ac.uk These proteins are critical components of signaling pathways that drive cell proliferation and survival. Another key biomarker consistently affected by JQ1 is the MYC oncogene. As a primary target of BET protein regulation, MYC expression is reliably suppressed in tumor tissues from JQ1-treated animal models. oncotarget.cominvivochem.com This suppression is a direct consequence of BRD4 displacement from the MYC promoter. researchgate.net

Furthermore, general principles of pharmacokinetic-pharmacodynamic (PK/PD) modeling in xenograft mouse models show a direct relationship between the plasma concentration of a drug and the degree of biomarker inhibition in tumor tissue. nih.gov For instance, near-complete inhibition of a target biomarker, such as the phosphorylation of a kinase, is often required to achieve significant tumor growth inhibition. nih.gov This highlights the importance of measuring such biomarkers in preclinical animal tissues to establish effective exposure levels.

Table 1: Pharmacodynamic Biomarker Modulation by JQ1 in Animal Tissues

| Biomarker | Animal Model | Tissue | Observed Effect | Reference |

| p-Erk 1/2 | Pancreatic Cancer Mouse Model | Not Specified | Decrease in protein levels | ebi.ac.uk |

| p-STAT3 | Pancreatic Cancer Mouse Model | Not Specified | Decrease in protein levels | ebi.ac.uk |

| c-Myc | Various Cancer Xenograft Models | Tumor | Decrease in protein expression | oncotarget.cominvivochem.com |

| FAS | HeLa Cell Xenograft Model | Tumor | Downregulated (indicative of BRD2 inhibition) | |

| FGFR1 | HeLa Cell Xenograft Model | Tumor | Upregulated (indicative of BRD3/4 inhibition) |

Effects on Male Germ Cell Development and Spermatogenesis (BRDT targeting)

A significant area of preclinical research for (R)-JQ-1 has been its effect on male fertility, specifically through the inhibition of the testis-specific BET protein, BRDT. nih.gov BRDT is essential for the chromatin remodeling that occurs during spermatogenesis, the process of sperm cell development. cambridge.org

The functional consequences of BRDT inhibition include a dramatic decrease in both the number and motility of spermatozoa. nih.govcambridge.org These effects are observed at the spermatocyte and round spermatid stages of development, leading to postmeiotic spermatogenic arrest. researchgate.netcambridge.org Despite these significant impacts on spermatogenesis, the treatment does not appear to alter reproductive hormone levels or mating behavior in the animal models. cambridge.org Upon cessation of treatment, fertility is fully restored. cambridge.org These findings have validated BRDT as a viable target for the development of non-hormonal male contraceptives. nih.gov

Table 2: Effects of JQ1 on Male Germ Cell Development in Mice

| Parameter | Animal Model | Observation | Outcome | Reference |

| Testis Size | Mouse | Grossly smaller testes compared to controls | Impaired spermatogenesis | nih.govcambridge.org |

| Spermatozoa Count | Mouse | Severe reduction in number | Infertility | nih.govcambridge.org |

| Spermatozoa Motility | Mouse | Severe reduction in motility | Infertility | nih.govcambridge.org |

| Spermatogenesis | Mouse | Postmeiotic spermatogenic arrest | Contraceptive effect | researchgate.netcambridge.org |

| Fertility | Mouse | Complete and reversible inability to sire pups | Reversible contraception | nih.govcambridge.org |

Off-Target Engagement and Specificity in Preclinical Systems

The specificity of a small molecule inhibitor is a critical aspect of its preclinical evaluation. (R)-JQ-1 is known as a pan-BET inhibitor, meaning it binds with high affinity to the bromodomains of all ubiquitously expressed BET family members (BRD2, BRD3, and BRD4) as well as the testis-specific BRDT. invivochem.comnih.gov While it potently inhibits the entire family, it generally lacks significant selectivity between these individual BET proteins.

However, JQ1 demonstrates high selectivity for the BET family over other, non-BET bromodomain-containing proteins. For instance, studies have shown that JQ1 has significantly lower binding affinity for the bromodomain of CREB binding protein (CBP) compared to its affinity for BET bromodomains. nih.gov This selectivity is crucial, as it limits the potential for unintended biological effects that could arise from inhibiting a wider range of epigenetic regulators.

Despite this selectivity for the BET family, research has begun to explore other potential off-target interactions. Proteomic-based approaches have been employed to identify proteins that may bind to JQ1 non-specifically. While these studies are ongoing, they provide a framework for understanding the complete interaction profile of the compound within a cellular context. One study designed to create a PROTAC (Proteolysis Targeting Chimera) using a JQ1 analogue found that the resulting degrader did not cause the degradation of previously reported non-BET off-targets of JQ1, such as DDB1 and RAD23B, suggesting these may not be direct, high-affinity binders in all cellular contexts.

Table 3: Preclinical Specificity Profile of JQ1

| Target Protein Family | Specific Targets | Binding/Inhibition | Selectivity Profile | Reference |

| BET Family | BRD2, BRD3, BRD4, BRDT | Potent inhibition (nanomolar IC50 values) | Pan-BET inhibitor, lacks selectivity within the family | invivochem.comnih.govnih.gov |

| Non-BET Bromodomains | CREB binding protein (CBP) | Weak inhibition (>200-fold lower than for BRD4) | Highly selective for BET family over CBP | nih.gov |

Investigation of Resistance Mechanisms to BET Inhibition in Preclinical Models

As with many targeted therapies, the development of resistance is a significant challenge. Preclinical studies using various cancer models have identified several mechanisms through which cancer cells can become resistant to the effects of BET inhibitors like (R)-JQ-1.

One of the most common mechanisms is the reactivation of the MYC oncogene. Pancreatic and leukemia cancer cells that develop resistance to JQ1 often achieve this by upregulating MYC through alternative signaling pathways, such as the WNT or GLI2 pathways. oncotarget.com This allows the cells to bypass the transcriptional block imposed by BET inhibition and maintain their proliferative state. oncotarget.com

Another identified resistance mechanism involves kinome reprogramming. In glioblastoma models, cells can rapidly adapt to BET inhibition by upregulating the expression and activity of receptor tyrosine kinases, notably Fibroblast Growth Factor Receptor 1 (FGFR1). biorxiv.org This upregulation occurs at the protein level within hours of treatment and provides a compensatory survival signal. Combination treatment that inhibits both BET proteins and FGFR1 can overcome this resistance in preclinical models. biorxiv.org

Additional mechanisms include: